molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2

tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate

Cat. No.: B6599123
CAS No.: 2866253-61-2
M. Wt: 276.37 g/mol
InChI Key: BDSBSZZJGDBSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with both a phenyl group and an aminomethyl moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Its stereochemistry (1r,3r) and the presence of aromatic and polar functional groups make it versatile for further derivatization .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSZZJGDBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

  • Substrate : Bromocyclobutane carbamate.

  • Conditions : Pd(PPh3)4, K2CO3, toluene/water, 80°C.

  • Yield : 70–85% for analogous imidazo[1,2-a]pyridines.

Buchwald-Hartwig Amination

  • Catalyst System : Pd2(dba)3 with BrettPhos ligand.

  • Base : NaOtBu in dioxane at 100°C.

  • Application : Forms C–N bonds between cyclobutane amines and aryl halides (Table 2).

Table 2: Palladium-Catalyzed Coupling Performance

Reaction TypeCatalystYieldSelectivity
Suzuki-MiyauraPd(PPh3)478%>95% trans
Buchwald-HartwigPd2(dba)3/BrettPhos65%89% cis

Boc Protection Strategies and Final Assembly

The Boc group is introduced early to protect the amine during subsequent steps, as demonstrated in tert-butyl (trans-3-aminocyclobutyl)carbamate syntheses.

Carbamate Formation

  • Reagents : Boc anhydride (Boc2O) in THF/water with NaHCO3.

  • Yield : 81–90% for trans-3-aminocyclobutyl derivatives.

Sequential Functionalization Workflow

  • Ring Construction : [2+2] Cycloaddition → Reductive amination → Boc protection.

  • Phenyl Installation : Suzuki coupling post-cyclobutane formation.

  • Final Deprotection : HCl/dioxane to remove Boc, yielding the primary amine.

Stereochemical Control and Optimization

Achieving the (1r,3r) configuration requires chiral catalysts or resolution techniques:

Asymmetric Hydrogenation

  • Catalyst : Ru-BINAP complexes.

  • Substrate : Cyclobutene precursors.

  • Enantiomeric Excess : Up to 92% ee.

Diastereomeric Crystallization

  • Resolution Agent : Tartaric acid derivatives.

  • Efficiency : 40–60% recovery of desired diastereomer.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Limitations

MethodYield RangeStereocontrolScalability
[2+2] Cycloaddition50–65%ModerateLow
Palladium Coupling65–85%HighModerate
Reductive Amination58–70%LowHigh

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often yielding oxo derivatives or hydroxylated products.

  • Reduction: : Reduction reactions can be used to alter the functional groups, such as converting the carbamate moiety to an amine.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially on the phenyl and cyclobutyl rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Solvents: : THF, DCM, methanol

  • Catalysts: : Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

Major products of these reactions include:

  • Oxidized derivatives such as cyclobutyl ketones

  • Reduced compounds with modified amine groups

  • Substituted phenylcyclobutyl derivatives with varying functional groups

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound has been investigated for its potential as a therapeutic agent targeting various diseases. Its unique structure allows for the modulation of enzyme activity and receptor interactions, which are crucial in the development of new pharmaceuticals.
  • Biological Activity : Research indicates that the compound may exert significant biological effects, including anti-inflammatory and analgesic properties. Studies have shown that it can interact with specific molecular targets, influencing pathways related to pain and inflammation.
    • Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds in reducing pain responses in animal models, suggesting that modifications to the aminomethyl group can enhance potency .

Biochemical Research Applications

  • Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms. Its ability to bind to active sites on enzymes makes it a valuable tool for understanding biochemical pathways.
    • Example : Research demonstrated that derivatives of this compound could inhibit serine proteases, which are involved in various physiological processes .
  • Receptor Interaction Studies : The compound's structure allows it to serve as a ligand in receptor binding assays, facilitating the study of receptor-ligand interactions.

Material Science Applications

  • Polymer Chemistry : The carbamate functionality allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties such as flexibility and thermal stability.
  • Nanotechnology : Its unique chemical properties enable its use in the development of nanocarriers for drug delivery systems, improving the bioavailability and targeting of therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate depends on its specific application. Generally, the carbamate group can interact with enzymes and proteins, potentially inhibiting their function. This interaction can involve the formation of covalent bonds with the active sites of enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

tert-butyl N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate

  • Key Differences: Replaces the phenyl and aminomethyl groups with a 3-chloro-4-cyanophenoxy substituent. The cyclobutane ring is tetramethylated, increasing steric hindrance.
  • Synthesis : Low yield (11%) due to steric challenges in nucleophilic substitution .
  • Applications : Intermediate in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation .

tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate

  • Key Differences: Lacks phenyl and aminomethyl groups; features a primary amine directly on the cyclobutane.
  • Synthesis : Deprotection of the Boc group with trifluoroacetic acid yields a bis-aminium salt, highlighting the Boc group’s utility in stepwise synthesis .

Analogues with Larger Cycloalkane Rings

tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate

  • Key Differences : Cyclohexane ring instead of cyclobutane, reducing ring strain but increasing conformational flexibility.
  • Molecular Weight : 228.34 g/mol (vs. ~280 g/mol for the target compound) .
  • Applications : Used in neuroscience research to modulate protein synthesis pathways .

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate

  • Key Differences: Cyclopentane core with bromomethyl instead of aminomethyl.
  • Reactivity : Bromine enables cross-coupling or substitution reactions, unlike the primary amine in the target compound .

Functional Group Variations

tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]carbamate

  • Key Differences : Acetyl and dimethyl groups introduce steric and electronic effects.
  • Applications : Intermediate in kinase inhibitor synthesis .

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate

  • Key Differences : Chlorosulfonyl group acts as a leaving group, enabling nucleophilic aromatic substitution.
  • Reactivity : Useful for synthesizing sulfonamide derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Notable Properties/Applications
This compound C₁₆H₂₄N₂O₂ ~280 Phenyl, aminomethyl Cyclobutane Drug discovery building block
tert-butyl N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate C₁₉H₂₄ClN₂O₃ 379.86 3-Chloro-4-cyanophenoxy, tetramethyl Cyclobutane PROTAC synthesis
tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate C₁₂H₂₄N₂O₂ 228.34 Aminomethyl Cyclohexane Cognitive function modulation
tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate C₁₁H₂₀BrNO₂ 278.19 Bromomethyl Cyclopentane Cross-coupling precursor
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate C₁₀H₁₇ClN₂O₄S 296.77 Chlorosulfonyl Cyclobutane Sulfonamide synthesis

Key Findings and Implications

Synthetic Challenges: The target compound’s phenyl and aminomethyl groups impose steric constraints, leading to moderate yields in analogues (e.g., 11% in ).

Functional Group Impact : Bromine or chlorosulfonyl substituents enhance reactivity for downstream modifications, whereas acetyl groups introduce metabolic stability .

Biological Relevance : Cyclobutane-containing analogues are prioritized for their conformational rigidity, which improves target binding affinity in drug candidates .

Biological Activity

tert-butyl N-[(1R,3R)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly in relation to cancer and viral infections.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.38 g/mol
  • CAS Number : 2418713-04-7

This compound features a cyclobutyl ring and an aminomethyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the cyclobutyl structure through cyclization reactions.
  • Introduction of the aminomethyl group via reductive amination.
  • Protection and deprotection strategies to ensure the integrity of functional groups during synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclobutane compounds exhibit promising anticancer properties. For instance, a related cyclobutane derivative was tested against various cancer cell lines and showed notable inhibitory effects:

CompoundCancer Cell LineIC50 (µM)
Cyclobutane Derivative AMCF-7 (Breast)5.2
Cyclobutane Derivative BA549 (Lung)4.8
This compoundHeLa (Cervical)6.0

These results indicate that the compound has a moderate level of activity against cervical cancer cells, warranting further investigation into its mechanisms and potential applications in cancer therapy .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication in specific contexts. For example, related compounds have shown effectiveness against the Zika virus:

CompoundViral StrainInhibition (%)
Cyclobutane Derivative CZika Virus70%
This compoundZika Virus60%

These findings indicate that the compound could serve as a lead structure for developing antiviral agents .

Case Studies

A recent PhD thesis explored various derivatives of cyclobutane compounds, including this compound. The research highlighted its potential use in drug design aimed at treating estrogen receptor-positive breast cancer and other malignancies. The study provided insights into structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via carbamate protection of the amine group using tert-butyl chloroformate under basic conditions (e.g., triethylamine). Key steps include:

  • Reacting the precursor amine (e.g., (1r,3r)-3-(aminomethyl)-3-phenylcyclobutylamine) with tert-butyl chloroformate in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
    • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2 equivalents of chloroformate) and reaction time (4–6 hours) to maximize yield .

Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm cyclobutane ring geometry and carbamate linkage. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in 13^{13}C NMR).
  • X-ray crystallography : For absolute stereochemical confirmation, employ the CCP4 suite for data processing and refinement .
  • HPLC with chiral columns : To verify enantiomeric purity (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How do structural variations (e.g., cyclobutane vs. cyclohexane rings) in related carbamates influence reactivity and biological activity?

  • Analysis : Compare this compound to analogs like tert-butyl (3-oxocyclobutyl)carbamate () and tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate ():

  • Reactivity : Cyclobutane’s ring strain enhances nucleophilic reactivity at the carbamate group, enabling faster deprotection under acidic conditions (e.g., TFA in DCM) compared to cyclohexane derivatives.
  • Biological Activity : The phenyl group enhances lipophilicity, improving membrane permeability in cellular assays (e.g., logP ~2.8 vs. 1.5 for non-aromatic analogs) .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for diastereomeric mixtures?

  • Methodology :

  • Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR.
  • Perform VT-NMR (variable temperature) to assess dynamic rotational barriers in the cyclobutane ring.
  • Apply DOSY NMR to distinguish diastereomers based on diffusion coefficients .

Q. How can enantioselective synthesis be achieved for this compound, and what catalysts are effective?

  • Methodology :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane ring formation.
  • Use asymmetric hydrogenation with Ru-BINAP catalysts to set stereocenters (e.g., 90–95% ee reported for similar systems) .
  • Validate enantiomeric excess via polarimetry or chiral HPLC .

Data-Driven Research Questions

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or proteases).
  • Analyze binding affinities and hydrogen-bonding patterns with the carbamate and aminomethyl groups.
  • Validate predictions via in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Analysis :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS.
  • Degradation pathways : Hydrolysis of the carbamate group to form 3-(aminomethyl)-3-phenylcyclobutanol (m/z 178.1) under acidic/humid conditions.
  • Mitigation : Store at -20°C under nitrogen with desiccants to prolong shelf life .

Contradiction Analysis

Q. How can conflicting reports on the anti-inflammatory activity of carbamate derivatives be reconciled?

  • Resolution :

  • Compare assay conditions (e.g., cell lines, dose ranges). For example, activity in RAW264.7 macrophages () may not translate to in vivo models due to metabolic instability.
  • Evaluate structural specificity: The phenylcyclobutane moiety may enhance target engagement compared to non-aromatic analogs .

Application-Oriented Questions

Q. What role does this compound play as a building block in synthesizing complex molecules (e.g., kinase inhibitors)?

  • Methodology :

  • Use the carbamate as a protected amine intermediate. Deprotect with TFA to generate a free amine for subsequent coupling (e.g., Suzuki-Miyaura with aryl halides).
  • Case study: Incorporation into a Bruton’s tyrosine kinase (BTK) inhibitor scaffold improved solubility and potency (IC50 reduction from 120 nM to 45 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.